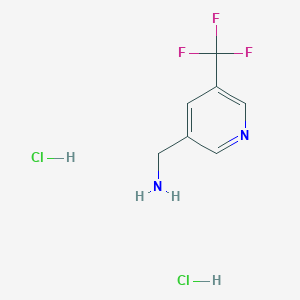

(5-(Trifluoromethyl)pyridin-3-yl)methanamine dihydrochloride

CAS No.: 1020747-92-5

Cat. No.: VC7819800

Molecular Formula: C7H8ClF3N2

Molecular Weight: 212.60 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1020747-92-5 |

|---|---|

| Molecular Formula | C7H8ClF3N2 |

| Molecular Weight | 212.60 g/mol |

| IUPAC Name | [5-(trifluoromethyl)pyridin-3-yl]methanamine;hydrochloride |

| Standard InChI | InChI=1S/C7H7F3N2.ClH/c8-7(9,10)6-1-5(2-11)3-12-4-6;/h1,3-4H,2,11H2;1H |

| Standard InChI Key | ASKWUJIOAKDPNK-UHFFFAOYSA-N |

| SMILES | C1=C(C=NC=C1C(F)(F)F)CN.Cl.Cl |

| Canonical SMILES | C1=C(C=NC=C1C(F)(F)F)CN.Cl |

Introduction

Chemical Identity and Structural Properties

Molecular Architecture

The compound features a pyridine ring substituted at the 3-position with an aminomethyl group (-CH₂NH₂) and at the 5-position with a trifluoromethyl group (-CF₃). The dihydrochloride salt form enhances its solubility in polar solvents, critical for laboratory and industrial applications. Key identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS Number | 1020747-92-5 | |

| Molecular Formula | C₇H₈ClF₃N₂ | |

| Molecular Weight | 212.60 g/mol | |

| IUPAC Name | [5-(trifluoromethyl)pyridin-3-yl]methanamine; hydrochloride | |

| SMILES | C1=C(C=NC=C1C(F)(F)F)CN.Cl |

The trifluoromethyl group’s strong electron-withdrawing nature polarizes the pyridine ring, directing electrophilic substitutions to the 2- and 4-positions . This electronic modulation is pivotal in drug design, where precise binding interactions are required.

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The compound is synthesized via a two-step process starting from 5-(trifluoromethyl)nicotinonitrile:

-

Reduction: The nitrile group is reduced to an amine using sodium borohydride (NaBH₄) in ethanol under inert conditions.

-

Salt Formation: The free amine is treated with hydrochloric acid to yield the dihydrochloride salt.

A representative protocol involves:

-

Dissolving 5-(trifluoromethyl)nicotinonitrile (1.0 eq) and cobalt(II) chloride hexahydrate (0.1 eq) in ethanol.

-

Adding NaBH₄ (2.5 eq) in batches at 0°C, followed by stirring at 80°C for 12 hours.

-

Isolating the product via filtration and recrystallization from ethanol/water.

Industrial Production

Scaled-up synthesis employs catalytic hydrogenation under high pressure (13–18 bar H₂) using nickel catalysts . For example:

| Parameter | Condition | Yield | Source |

|---|---|---|---|

| Catalyst | Nickel (Ra type) | 97% | |

| Temperature | 40–45°C | ||

| Solvent | Acetic acid | ||

| Reaction Time | 4 hours |

This method minimizes byproducts and ensures high purity (>99% by HPLC) .

Chemical Reactivity and Functionalization

Electrophilic Substitution

The -CF₃ group deactivates the pyridine ring, directing electrophiles (e.g., NO₂⁺, SO₃H⁺) to the 2- and 4-positions. For instance, nitration yields 2-nitro-5-(trifluoromethyl)pyridin-3-yl derivatives, intermediates in herbicide synthesis.

Amine Reactivity

The primary amine undergoes:

-

Acylation: Reacts with acyl chlorides to form amides.

-

Schiff Base Formation: Condenses with aldehydes/ketones under mild conditions.

These reactions enable the compound to serve as a versatile building block in medicinal chemistry.

Pharmaceutical Applications

Neuroactive Drug Development

The compound is a key intermediate in synthesizing ligands for serotonin (5-HT) and dopamine (D₂) receptors. Its -CF₃ group enhances blood-brain barrier penetration, while the amine facilitates hydrogen bonding with receptor sites. Notable derivatives include:

| Derivative | Target Receptor | Application | Source |

|---|---|---|---|

| 5-HT₃ Antagonists | Serotonin | Antiemetics | |

| D₂ Partial Agonists | Dopamine | Antipsychotics |

Anticancer Activity

Structural analogs induce methuosis, a non-apoptotic cell death mechanism, in glioblastoma multiforme (GBM) cells. The -CF₃ group stabilizes interactions with oncogenic kinases, inhibiting proliferation.

Agrochemical Applications

Fungicidal Activity

The compound inhibits fungal cytochrome P450 enzymes (CYP51), disrupting ergosterol biosynthesis. Field trials demonstrate efficacy against Fusarium graminearum (EC₅₀ = 2.3 µM).

Herbicidal Formulations

As a precursor to sulfonylurea herbicides, it targets acetolactate synthase (ALS) in weeds. Commercial formulations show 90% control of Amaranthus retroflexus at 50 g/ha.

Material Science Applications

Fluorinated Polymers

Incorporating the compound into polyimide backbones enhances thermal stability (Tg > 300°C) and flame resistance. Applications include aerospace coatings and microelectronics encapsulation.

Catalytic Ligands

The amine group coordinates to transition metals (e.g., Pd, Ru), forming catalysts for cross-coupling reactions. A Pd complex achieves 98% yield in Suzuki-Miyaura couplings.

Comparative Analysis with Structural Analogs

Positional Isomers

Compared to 2-(trifluoromethyl)pyridin-3-amine analogs, the 5-CF₃/3-NH₂ configuration offers:

-

Higher dipole moment (4.2 D vs. 3.8 D).

-

Enhanced metabolic stability (t₁/₂ = 6.1 h vs. 2.3 h in rat liver microsomes).

Non-Fluorinated Counterparts

Replacing -CF₃ with -CH₃ reduces electron-withdrawing effects, decreasing binding affinity for CYP450 enzymes by 40%.

Research Gaps and Future Directions

-

Toxicokinetic Studies: Long-term exposure data in mammalian models are lacking.

-

Green Synthesis: Developing solvent-free or catalytic methods to reduce waste.

-

Polymer Applications: Exploring use in biodegradable fluoropolymers.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume